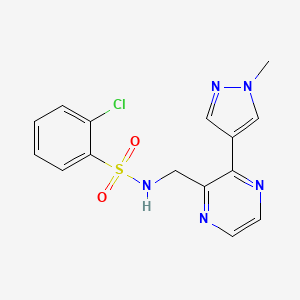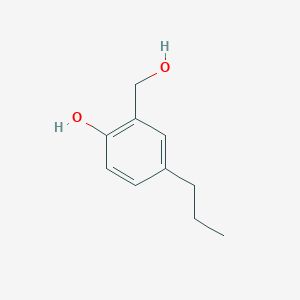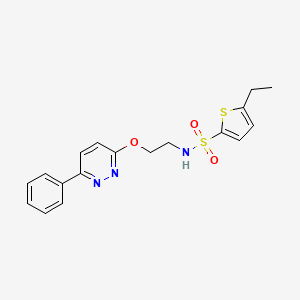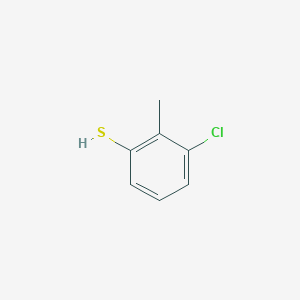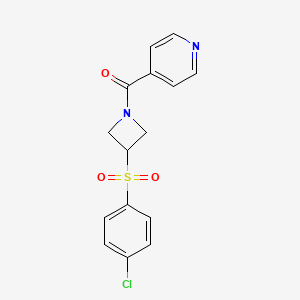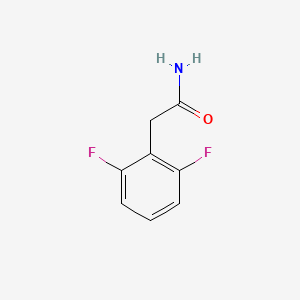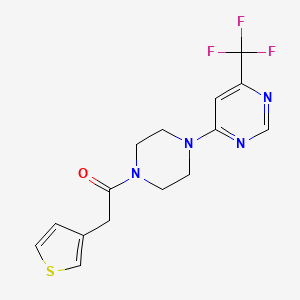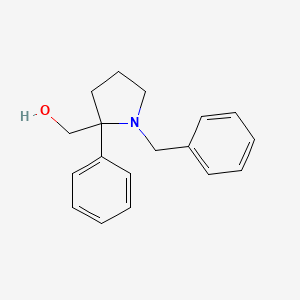
(1-Benzyl-2-phenylpyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Benzyl-2-phenylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1864061-79-9 . It has a molecular weight of 267.37 . It is in the form of an oil .
Molecular Structure Analysis
The molecular formula of “(1-Benzyl-2-phenylpyrrolidin-2-yl)methanol” is C18H21NO . The InChI Code is 1S/C18H21NO/c20-15-18(17-10-5-2-6-11-17)12-7-13-19(18)14-16-8-3-1-4-9-16/h1-6,8-11,20H,7,12-15H2 .Physical And Chemical Properties Analysis
“(1-Benzyl-2-phenylpyrrolidin-2-yl)methanol” is an oil . It has a molecular weight of 267.37 and a molecular formula of C18H21NO .Aplicaciones Científicas De Investigación
Organic Synthesis
(1-Benzyl-2-phenylpyrrolidin-2-yl)methanol: is a valuable intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it a versatile building block for synthesizing a variety of complex organic molecules. For instance, it can undergo reactions such as alkylation, acylation, and oxidation, which can lead to the creation of new compounds with potential pharmacological activities .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize novel drug candidates. The pyrrolidine ring present in its structure is a common motif in many biologically active molecules. Researchers can introduce various substituents at different positions on the ring to create derivatives with potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties .
Catalysis
The compound can act as a ligand for transition metal catalysts. In catalysis, ligands are crucial for controlling the reactivity and selectivity of metal-catalyzed reactions. By binding to metals, (1-Benzyl-2-phenylpyrrolidin-2-yl)methanol can facilitate important transformations in organic chemistry, including hydrogenation, carbon-carbon bond formation, and more .
Material Science
In material science, this compound could be used to modify the surface properties of materials. For example, it can be grafted onto polymers or other surfaces to alter their hydrophobicity, conductivity, or reactivity. This can lead to the development of new materials with specific desired properties for use in various industries .
Green Chemistry
The pyrrolidine derivative can be employed in green chemistry applications. Its use in flow chemistry setups, for instance, can lead to more environmentally friendly synthesis methods by reducing waste, energy consumption, and hazardous reagents. This aligns with the principles of green chemistry, which aim to make chemical processes more sustainable .
Energy Conversion Technology
Finally, (1-Benzyl-2-phenylpyrrolidin-2-yl)methanol may find applications in energy conversion technologies. While not directly used in energy devices, derivatives of this compound could be involved in the synthesis of materials for direct methanol fuel cells (DMFCs). These fuel cells convert chemical energy from methanol into electrical energy and are considered a promising technology for clean energy generation .
Propiedades
IUPAC Name |
(1-benzyl-2-phenylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-15-18(17-10-5-2-6-11-17)12-7-13-19(18)14-16-8-3-1-4-9-16/h1-6,8-11,20H,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHAGJXGSOJXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-2-phenylpyrrolidin-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


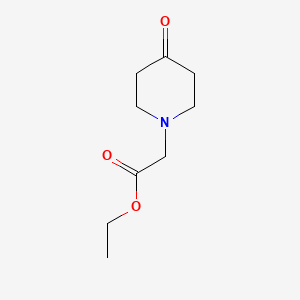

![5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole](/img/structure/B2857549.png)
![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)

